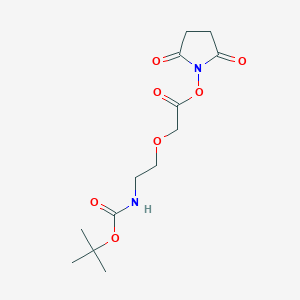

t-Boc-N-Amido-PEG1-CH2CO2-NHS ester

Description

Overview of t-Boc-N-Amido-PEG1-CH2CO2-NHS Ester as a Modular Synthesis Tool

The chemical compound, this compound, is a prime example of a heterobifunctional crosslinker designed for modular synthesis. creative-biolabs.comaxispharm.com It incorporates three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. axispharm.combroadpharm.com This combination of functionalities makes it a versatile tool for bioconjugation and the synthesis of complex molecules. axispharm.comsigmaaldrich.com

The NHS ester provides a reactive handle for covalent attachment to primary amines, which are readily available on the surface of proteins and peptides (e.g., the side chain of lysine (B10760008) residues). axispharm.com The Boc group serves as a temporary protecting group for the terminal amine, which can be removed under mild acidic conditions to reveal a free amine for subsequent reactions. broadpharm.comfiveable.me The PEG spacer enhances the solubility of the reagent and the resulting conjugates in aqueous environments, a crucial feature for biological applications. axispharm.comsigmaaldrich.com This modular design allows for a stepwise and controlled approach to linking different molecules.

Historical Context of N-Hydroxysuccinimide Ester and Boc Protecting Group Chemistries

The development of N-hydroxysuccinimide (NHS) esters and the tert-butyloxycarbonyl (Boc) protecting group represents significant milestones in the field of peptide synthesis and bioconjugation.

The use of activated esters for amide bond formation was pioneered in peptide synthesis. amerigoscientific.com In 1963, Anderson and co-workers developed N-hydroxysuccinimide esters, which offered the advantage of forming water-soluble byproducts and reacting efficiently under mild conditions. amerigoscientific.com NHS esters are formed by activating a carboxylic acid with N-hydroxysuccinimide, often facilitated by a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.orgcitizendium.org These esters are relatively stable and can be stored, yet they are sufficiently reactive towards primary amines to form stable amide bonds. citizendium.orgglenresearch.com This reactivity and selectivity have made NHS esters one of the most widely used classes of reagents for labeling and crosslinking biomolecules. glenresearch.comthermofisher.com

The tert-butyloxycarbonyl (Boc) group was introduced as a protecting group for amines in 1957. chempep.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.org The Boc group is valued for its stability under a wide range of reaction conditions, yet it can be readily removed with mild acids like trifluoroacetic acid (TFA). fiveable.mecreative-peptides.comwikipedia.org This acid lability allows for selective deprotection without affecting other acid-sensitive protecting groups, a strategy that became central to solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield. chempep.comwikipedia.org The combination of Boc protection for the temporary blocking of the α-amino group of amino acids and the use of other protecting groups for side chains enabled the systematic and efficient synthesis of peptides. creative-peptides.comnih.gov

The integration of these two powerful chemistries—NHS ester activation and Boc protection—into a single molecule, as seen in this compound, exemplifies the evolution of reagent design for advanced applications in chemical biology.

Compound and Reagent Information

| Compound/Reagent Name | Abbreviation | Key Function |

| This compound | - | Heterobifunctional crosslinker |

| tert-Butyloxycarbonyl | Boc | Amine protecting group |

| N-Hydroxysuccinimide | NHS | Activates carboxylic acids for reaction with amines |

| Di-tert-butyl dicarbonate | Boc anhydride | Reagent for introducing the Boc protecting group |

| Dicyclohexylcarbodiimide | DCC | Coupling reagent for forming esters and amides |

| Trifluoroacetic acid | TFA | Acid used for the removal of the Boc protecting group |

| Polyethylene glycol | PEG | Hydrophilic spacer |

Properties of t-Boc-N-amido-PEG2-NHS ester

| Property | Value |

| Molecular Formula | C16H26N2O8 |

| Molecular Weight | 374.39 g/mol |

| Appearance | Varies (often a solid or oil) |

| Solubility | Soluble in organic solvents like DCM and DMF. The PEG component enhances aqueous solubility. broadpharm.com |

| Storage Conditions | Typically stored at -20°C to prevent degradation. broadpharm.commedkoo.com |

Note: The properties listed are for the closely related t-Boc-N-amido-PEG2-NHS ester, as detailed data for the PEG1 variant is less commonly published. The principles of its reactivity and application remain the same.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O7/c1-13(2,3)21-12(19)14-6-7-20-8-11(18)22-15-9(16)4-5-10(15)17/h4-8H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRJWANMTHDNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Strategies and Chemical Transformations

Advanced Methodologies for the Preparation of t-Boc-N-Amido-PEG1-CH2CO2-NHS Ester

The synthesis of this complex molecule requires a multi-step approach, with each step being crucial for the final product's purity and yield. The key transformations include the formation of the NHS ester, the creation of an amide bond in the precursor, and the strategic introduction of the PEG moiety.

Esterification Reactions for NHS Ester Formation

The final and critical step in the synthesis of the target molecule is the formation of the N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds, which is a cornerstone of many bioconjugation strategies. nih.govthermofisher.com The most common method for creating NHS esters is through the activation of a carboxylic acid. thieme-connect.de

Several methods can be employed for this esterification:

Carbodiimide-Mediated Coupling: This is the most traditional and widely used method. nih.govresearchgate.net A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid group of a precursor molecule. amerigoscientific.comthermofisher.com The activated carboxylic acid then reacts with N-hydroxysuccinimide (NHS) to form the desired NHS ester. The use of EDC in combination with NHS is a popular choice as it enhances coupling efficiency and allows for a two-step reaction process. thermofisher.comtaylorandfrancis.com

Alternative Activating Agents: Besides carbodiimides, other reagents can be used to activate the carboxylic acid. These include mixed anhydrides and chloroformates. thieme-connect.deamerigoscientific.com These methods can sometimes offer advantages, such as the formation of water-soluble byproducts, simplifying purification. thieme-connect.de

Oxidative Coupling: More recent methods involve the coupling of alcohols or aldehydes with NHS under oxidizing conditions. nih.gov

Palladium-Catalyzed Carbonylation: This innovative approach utilizes palladium catalysis to couple (het)aryl halides or triflates with NHS in the presence of carbon monoxide gas, offering a different route to NHS ester synthesis. thieme-connect.deamerigoscientific.com

Amidation Pathways in Precursor Synthesis

The formation of the amide bond within the precursor molecule is another key synthetic step. The "t-Boc-N-Amido" portion of the name indicates the presence of an amide linkage adjacent to the Boc-protected nitrogen. This is typically achieved by reacting a Boc-protected amino acid with an appropriate molecule containing a carboxylic acid or an activated carboxylic acid.

Classical coupling reagents are often employed for this amidation. nih.govresearchgate.net However, the chemoselective amidation of unprotected amino acids can be challenging. researchgate.net The choice of solvent and coupling agent is critical to avoid side reactions and ensure a high yield of the desired amide. nih.gov For instance, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy in peptide synthesis and can be adapted for this purpose. nih.gov

The Boc protecting group is crucial in this step as it prevents the amine from participating in unwanted side reactions. organic-chemistry.org This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the primary amine for subsequent conjugation. organic-chemistry.orgbroadpharm.comaxispharm.com

Strategic Incorporation of Polyethylene (B3416737) Glycol Moieties

The "PEG1" in the compound's name signifies the presence of a single ethylene (B1197577) glycol unit. Polyethylene glycol (PEG) linkers are often incorporated into molecules to improve solubility, reduce aggregation, and provide a flexible spacer arm. chemanalyst.comwikipedia.org The incorporation of the PEG moiety can be achieved through various synthetic strategies, often involving the reaction of a precursor molecule with an ethylene glycol derivative. researchgate.net

The synthesis of the PEGylated precursor can involve the reaction of ethylene oxide with a suitable starting material. wikipedia.org The length of the PEG chain can be controlled by the reaction conditions and the ratio of reactants. wikipedia.org In the case of this compound, a single ethylene glycol unit is incorporated, likely through the use of a reagent such as 2-(2-aminoethoxy)ethanol, which is then further modified.

Mechanistic Investigations of Activated Ester Formation

Understanding the mechanism of NHS ester formation is crucial for optimizing reaction conditions and maximizing the yield of the desired product. This involves studying the role of coupling reagents and the kinetics and thermodynamics of the esterification process.

Role of Coupling Reagents in Activating Carboxylic Acids

Carbodiimides, such as EDC, are the most common coupling reagents used to activate carboxylic acids for NHS ester formation. thermofisher.comresearchgate.net The mechanism of activation involves the following steps:

The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. thermofisher.comtaylorandfrancis.com

This intermediate is unstable and can be attacked by a nucleophile. thermofisher.com In the presence of N-hydroxysuccinimide (NHS), the NHS attacks the O-acylisourea intermediate.

This attack leads to the formation of the stable NHS ester and a soluble urea (B33335) byproduct. thermofisher.com

The addition of NHS is crucial as it forms a more stable activated ester compared to the O-acylisourea intermediate, which is prone to hydrolysis in aqueous solutions. thermofisher.comresearchgate.net This two-step process, facilitated by the use of EDC and NHS, significantly improves the efficiency of the conjugation reaction. thermofisher.comtaylorandfrancis.com The NHS ester is significantly more reactive than a simple alkyl ester because the N-hydroxysuccinimide moiety is an excellent leaving group, stabilized by resonance. pearson.com

Reaction Kinetics and Thermodynamics of NHS Esterification

The formation of the NHS ester is a reversible reaction, and its efficiency is influenced by both kinetic and thermodynamic factors. sparkl.me

Kinetics: The rate of NHS esterification is dependent on several factors, including the concentration of reactants, temperature, and the presence of a catalyst. sparkl.me The reaction of NHS esters with amines is pH-dependent. windows.net At low pH, the amine group is protonated, hindering the reaction. Conversely, at high pH, the NHS ester is susceptible to hydrolysis, which competes with the desired amidation reaction. thermofisher.comwindows.net The optimal pH for the reaction is typically between 7.2 and 8.5. thermofisher.comwindows.net The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 and 4°C. thermofisher.com

Thermodynamics: Esterification is generally an exothermic process. sparkl.me The Gibbs free energy change (ΔG) for the reaction determines its spontaneity. sparkl.me The esterification of levulinic acid with 1-butene, for example, has been shown to have a negative enthalpy change (exothermic) and a negative entropy change. ub.edu While higher temperatures increase the reaction rate, they can also shift the equilibrium away from the product side due to the negative entropy change. sparkl.me Therefore, controlling the temperature is crucial for optimizing the yield of the NHS ester. The thermodynamic equilibrium of the reaction can be influenced by factors such as the solvent system. rsc.orgresearchgate.net

Orthogonal Deprotection of the tert-Butyloxycarbonyl (t-Boc) Amine

Acid-Labile Nature of the t-Boc Group

The defining characteristic of the tert-butyloxycarbonyl (t-Boc) protecting group is its pronounced lability under acidic conditions. wikipedia.org This susceptibility to acidolysis is the cornerstone of its utility in the orthogonal protection strategy employed for linkers like this compound. broadpharm.comcreative-biolabs.com The cleavage mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid. This is followed by the heterolytic cleavage of the C-O bond, which results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the desired free primary amine.

The reaction proceeds as follows:

Protonation: The acid protonates the carbonyl oxygen of the t-Boc group.

Carbocation Formation: The protonated group undergoes fragmentation, releasing the highly stable tert-butyl cation and a transient carbamic acid intermediate.

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas.

Amine Release: The final product is the protonated free amine, which can be neutralized in a subsequent work-up step to yield the reactive primary amine.

This deprotection reaction is typically rapid and efficient, proceeding to completion under relatively mild acidic conditions, which are compatible with many other functional groups. broadpharm.comcd-bioparticles.net The stability of the t-Boc group to a wide range of other reagents, including most bases and nucleophiles, makes it an ideal choice for protecting the amine in the this compound linker. organic-chemistry.org

Methodological Considerations for t-Boc Cleavage

The successful cleavage of the t-Boc group from this compound while ensuring high yield and purity of the resulting amine requires careful consideration of the reaction conditions. The choice of acid, solvent, temperature, and the use of scavengers are all critical parameters.

Reagents and Solvents: Commonly used reagents for t-Boc deprotection are strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. wikipedia.orgresearchgate.net

TFA/DCM: A solution of 20-50% TFA in DCM is a standard choice, typically providing rapid and clean deprotection at room temperature. researchgate.net

HCl in Dioxane/EtOAc: A 4M solution of HCl in dioxane is another effective and widely used reagent that can offer superior selectivity in some cases. researchgate.net

Scavengers: A potential complication during t-Boc cleavage is the generation of the reactive tert-butyl cation. This electrophilic species can alkylate nucleophilic residues on the substrate or other molecules in the reaction mixture, leading to unwanted byproducts. To mitigate this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

Anisole

Thioanisole

Triisopropylsilane (TIS)

The selection of a scavenger is dependent on the specific substrate and potential side reactions.

Reaction Conditions: The deprotection is typically carried out at room temperature and is often complete within 30 minutes to a few hours. researchgate.net Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete removal of the t-Boc group. It is crucial that the reaction is performed under anhydrous conditions to prevent hydrolysis of the NHS ester.

Below is an interactive table summarizing common conditions for t-Boc deprotection.

| Reagent System | Solvent | Typical Concentration | Common Scavengers | General Remarks |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | Triisopropylsilane (TIS), Water | Highly effective and fast; volatile and corrosive. researchgate.net |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Anisole, Thioanisole | Provides the amine as an HCl salt; can offer high selectivity. |

| Hydrogen Chloride (HCl) | Ethyl Acetate (EtOAc) | Saturated solution | Anisole | A common alternative to dioxane. researchgate.net |

| Methanesulfonic Acid (MeSO₃H) | tBuOAc/DCM | 1.5-3.0 equivalents | Not always required | Used for selective deprotection in the presence of other acid-labile groups like t-butyl esters. researchgate.net |

Elucidation of Bioconjugation Mechanisms and Reactivity Profiles

Aminolysis Reactions with Primary Amine Nucleophiles

The primary reaction mechanism for t-Boc-N-Amido-PEG1-CH2CO2-NHS ester in bioconjugation is its reaction with primary amine nucleophiles, a process known as aminolysis. broadpharm.comprecisepeg.com This reaction results in the formation of a stable amide bond between the crosslinker and the target molecule. thermofisher.comthermofisher.com

Specificity for N-Terminal and Lysine (B10760008) ε-Amino Groups

The NHS ester moiety of the crosslinker exhibits a high degree of specificity for primary aliphatic amines. glenresearch.comglenresearch.com In proteins and peptides, these primary amines are predominantly found at the N-terminus (α-amine) and on the side chain of lysine residues (ε-amine). thermofisher.comglenresearch.com Due to their typical location on the protein surface, these amine groups are readily accessible for conjugation, often without causing significant disruption to the protein's native structure. axispharm.comthermofisher.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are considerably less stable and can be hydrolyzed or displaced by amines. glenresearch.comnih.gov This inherent reactivity profile allows for the selective labeling of primary amines. glenresearch.comglenresearch.com

Kinetic Studies of Amide Bond Formation

The formation of a stable amide bond through the reaction of an NHS ester with a primary amine is a rapid process. nih.gov Kinetic studies on the aminolysis of NHS esters have shown that the reaction rate is dependent on the concentration of the free amine. mst.edumst.edu The reaction proceeds through a nucleophilic attack of the primary amine on the ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct and the formation of a stable amide linkage. thermofisher.comglenresearch.com Research indicates that the reactivity of primary amines is significantly higher than that of other potential reaction sites within a biomolecule. nih.gov

Impact of Reaction Medium and pH on Conjugation Efficiency

The optimal pH range for the modification of biomolecules with NHS esters is generally between 8.3 and 8.5. lumiprobe.cominterchim.fr Common buffers used for this reaction include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers at a pH range of 7.2 to 8.5. thermofisher.com While reactions can be performed at a lower pH, such as 7.4 in phosphate-buffered saline (PBS), the reaction rate is slower, necessitating longer incubation times. glenresearch.com It is crucial to avoid buffers containing primary amines, such as Tris, as they can compete with the target molecule for reaction with the NHS ester.

The choice of solvent is also a key consideration. While water is the most common solvent for labeling biomolecules, organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to initially dissolve poorly water-soluble NHS esters before their addition to the aqueous reaction mixture. lumiprobe.cominterchim.fr It is imperative to use high-quality, amine-free DMF to prevent side reactions. lumiprobe.com

Interactive Table: Factors Affecting Conjugation Efficiency

| Factor | Optimal Condition/Consideration | Rationale |

| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. lumiprobe.cominterchim.fr |

| Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Non-amine containing buffers prevent competition. thermofisher.com |

| Solvent | Aqueous buffer, with initial dissolution in DMSO or DMF for poorly soluble esters | Ensures solubility of reactants. lumiprobe.cominterchim.fr |

| Temperature | Room temperature or 4°C | Lower temperatures can help to slow hydrolysis. thermofisher.com |

Competing Hydrolysis Pathways of the NHS Ester

A significant competing reaction in the bioconjugation process with this compound is the hydrolysis of the NHS ester. thermofisher.comjyi.org

Water as a Competing Nucleophile

In aqueous environments, water molecules can act as nucleophiles, attacking the NHS ester. glenresearch.comyoutube.com This nucleophilic attack leads to the hydrolysis of the ester, resulting in the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide. jyi.org This side reaction is a primary contributor to the reduction in conjugation efficiency, as it consumes the reactive NHS ester, making it unavailable for reaction with the target primary amines. thermofisher.comjyi.org

Factors Influencing Hydrolysis Rate

The rate of hydrolysis of the NHS ester is influenced by several factors, with pH being the most prominent. thermofisher.comjyi.org The hydrolysis rate increases significantly with an increase in pH. thermofisher.comlumiprobe.comjyi.org For instance, the half-life of an NHS ester can decrease from several hours at pH 7.0 to mere minutes at pH 8.6. thermofisher.comthermofisher.com This underscores the critical importance of careful pH control during the conjugation reaction. jyi.org

Temperature also plays a role, with higher temperatures generally increasing the rate of hydrolysis. thermofisher.com The concentration of the reactants is another factor; in more dilute protein solutions, the competition from hydrolysis becomes more pronounced, leading to lower conjugation efficiency. thermofisher.comthermofisher.com To mitigate the effects of hydrolysis, especially when conjugation efficiency is low, reducing the reaction volume to concentrate the reactants can favor the aminolysis reaction over hydrolysis. glenresearch.com

Interactive Table: Hydrolysis of NHS Esters

| Factor | Effect on Hydrolysis Rate | Reference |

| pH | Increases with increasing pH | thermofisher.comlumiprobe.comjyi.org |

| Temperature | Increases with increasing temperature | thermofisher.com |

| Reactant Concentration | More significant in dilute solutions | thermofisher.comthermofisher.com |

Non-Canonical Reactivity: Gas-Phase Conjugation to Arginine Residues

The reactivity of N-hydroxysuccinimide (NHS) esters, such as this compound, is predominantly characterized by their reaction with primary amines in aqueous solutions to form stable amide bonds. However, in the gas phase, these molecules exhibit non-canonical reactivity, engaging in conjugation with residues that are typically considered unreactive in solution-phase bioconjugation. A notable example of this is the covalent modification of arginine residues. This distinct gas-phase reactivity opens up novel avenues for protein modification and analysis.

Investigation of Unprotonated Guanidino Group Reactivity

In the unique environment of the gas phase, the guanidino group of arginine can exist in an unprotonated state, which is a condition difficult to achieve in aqueous solutions where NHS esters are stable. acs.org This unprotonated guanidino group acts as a potent nucleophile. acs.orgnih.govnih.govnih.gov Research has demonstrated through ion/ion reactions in the gas phase that NHS esters readily react with these unprotonated arginine side chains. acs.orgnih.govnih.govnih.gov

The mechanism involves the nucleophilic attack of the unprotonated guanidino group on the carbonyl carbon of the NHS ester. This results in the facile displacement of the N-hydroxysuccinimide leaving group and the formation of a covalent bond with the arginine residue. acs.orgnih.govnih.govnih.gov This reactivity is analogous to the well-established reaction of NHS esters with primary amines, such as the N-terminus of a peptide or the ε-amino group of lysine. acs.orgnih.govnih.gov

The significance of this finding lies in the ability to target arginine residues for covalent modification in a manner that is not feasible under standard aqueous bioconjugation conditions. This has been explored using mass spectrometry techniques, where the covalent modification is observed and characterized. While specific studies on this compound are not prevalent, the reactivity of the NHS ester functional group is the determining factor, and thus this compound is expected to follow the same reaction pathway.

Illustrative Mass Spectrometry Data for Gas-Phase Conjugation

| Analyte | Reagent | Observed m/z of Conjugate | Interpretation |

| Arginine-containing peptide | This compound | [M+H+Reagent-NHS]⁺ | Covalent modification of an arginine residue |

| Control peptide (no arginine) | This compound | No conjugation observed | Demonstrates specificity for arginine in the gas phase |

Note: The data in this table is illustrative and based on the expected outcomes from gas-phase conjugation experiments with NHS esters and arginine-containing peptides.

Distinct Reaction Behaviors in Gas-Phase vs. Aqueous Environments

The chemical behavior of this compound towards arginine residues showcases a stark contrast between gas-phase and aqueous environments. This difference is fundamentally governed by the protonation state of the arginine guanidino group. acs.orgnih.gov

In aqueous solutions, the high basicity of the guanidino group (pKa > 12) ensures that it remains protonated over the pH range where NHS esters are stable and reactive towards primary amines (typically pH 7-9). acs.org A protonated guanidino group is not nucleophilic and therefore does not react with the NHS ester. acs.org Consequently, in solution-phase bioconjugation, this compound will selectively react with primary amines, leaving arginine residues unmodified.

Conversely, the gas phase provides a solvent-free environment where the intrinsic basicity of functional groups dictates their protonation state. In the context of mass spectrometry experiments, it is possible to generate polypeptide ions where arginine residues are unprotonated. acs.org Under these conditions, the nucleophilic character of the guanidino group is unleashed, leading to its reaction with the NHS ester. acs.orgnih.govnih.govnih.gov

This dichotomy in reactivity is a powerful tool for researchers, allowing for site-selective modification of biomolecules based on the reaction environment. The ability to "switch on" the reactivity of arginine towards NHS esters by moving to the gas phase offers unique possibilities for protein structural analysis and the synthesis of novel bioconjugates.

Comparison of Reactivity in Different Environments

| Environment | Arginine Guanidino Group State | Reactivity with this compound | Primary Product |

| Aqueous Solution (pH 7-9) | Protonated (Guanidinium ion) | No reaction | Amide bond with primary amines (e.g., Lysine, N-terminus) |

| Gas Phase | Unprotonated | Reactive | Covalent bond with arginine side chain |

Note: This table summarizes the expected reactivity based on the known chemistry of NHS esters in different environments.

Polyethylene Glycol Peg in Advanced Bioconjugate Design

Steric and Solubilizing Effects of PEG Spacers in Aqueous Media

The incorporation of PEG spacers, even short ones like the single ethylene (B1197577) glycol unit in t-Boc-N-Amido-PEG1-CH2CO2-NHS ester, profoundly influences the physicochemical properties of bioconjugates in aqueous environments. These effects are primarily attributed to the hydrophilic nature and dynamic conformation of the PEG chain.

Influence on Conformational Space and Accessibility

The presence of the PEG1 spacer can create a microenvironment that modulates the approach of a target molecule. While longer PEG chains are known for their ability to significantly increase the hydrodynamic radius of molecules, even a single PEG unit contributes to a localized increase in steric bulk. chempep.com This can be advantageous in preventing unwanted interactions by physically shielding certain regions of the conjugated molecule.

Role in Minimizing Non-Specific Interactions

A key benefit of PEGylation is the reduction of non-specific interactions between the bioconjugate and other molecules or surfaces. precisepeg.comyoutube.com The hydrophilic nature of the PEG chain leads to the formation of a hydration layer, which acts as a barrier to prevent the adsorption of proteins and other biomolecules. chempep.com This "stealth" effect is crucial in biomedical applications to reduce immunogenicity and prolong circulation times. chempep.comaxispharm.com

Modulation of Conjugation Efficiency by PEG Linker Length

The length of the PEG linker is a critical parameter that can be tuned to optimize the outcome of a bioconjugation reaction. The choice between a short linker like PEG1 and its longer counterparts depends heavily on the specific application and the nature of the molecules being conjugated.

PEG1 vs. Higher Homologs (e.g., PEG2, PEGx) in Reaction Outcome

The length of the PEG spacer arm can influence the efficiency and kinetics of the conjugation reaction. While longer PEG chains can offer greater flexibility and reduce steric hindrance between large biomolecules, shorter linkers like PEG1 provide a more rigid and defined spacing. precisepeg.com

| Feature | This compound | t-Boc-N-Amido-PEGx-CH2CO2-NHS ester (x > 1) |

| Spacer Length | Short and relatively rigid | Longer and more flexible |

| Steric Hindrance | May be higher for bulky reactants | Generally lower, allowing more space for interaction |

| Solubility | Provides some increase in hydrophilicity | Greater enhancement of solubility |

| Application | Suitable for compact systems or when precise, short-range spacing is needed. | Ideal for linking large biomolecules where flexibility and reduced steric hindrance are crucial. precisepeg.com |

This table provides a general comparison between PEG1 and higher PEG homologs in bioconjugation reactions.

Research has shown that for certain applications, such as the development of some antibody-drug conjugates (ADCs), shorter PEG spacers are sufficient to improve solubility and facilitate conjugation in aqueous buffers. rsc.org In contrast, other studies have demonstrated that longer PEG chains can lead to slower plasma clearance and improved in vivo activity. nih.gov The optimal PEG length is therefore a balance between achieving sufficient solubility and maintaining the desired pharmacokinetic profile.

Optimization of Spacer Arm for Specific Bioconjugation Targets

The ideal length of the PEG spacer is highly dependent on the specific biomolecules being conjugated. For instance, when labeling proteins, the accessibility of the target amino acid residues (typically lysines for NHS ester reactions) can be influenced by the surrounding protein structure. nih.govjenkemusa.com A longer PEG linker may be necessary to reach a sterically hindered site.

Conversely, in applications like Proteolysis Targeting Chimeras (PROTACs), the linker length is critical for inducing the desired protein degradation. A linker that is too long can decrease the stability of the ternary complex formed between the target protein and the E3 ligase, thereby reducing its effectiveness. biochempeg.com Therefore, the precise spacing afforded by a PEG1 linker might be advantageous in such contexts. The optimization of the spacer arm is a key step in the design of effective bioconjugates. nih.gov

Advanced Applications in Chemical Biology and Materials Science

Precision Modification of Biomolecules

The strategic placement of a stable, yet removable, protecting group (t-Boc) and a highly reactive group (NHS ester) on a single molecule facilitates the precise and stepwise modification of complex biological macromolecules. This level of control is crucial for maintaining the biological activity and structural integrity of the target molecule while introducing new functionalities.

Targeted Labeling of Peptides and Proteins

The primary amino groups of peptides and proteins, found at the N-terminus and on the side chain of lysine (B10760008) residues, are readily targeted by the NHS ester of t-Boc-N-Amido-PEG1-CH2CO2-NHS ester. researchgate.netaxispharm.combroadpharm.com This reaction, which occurs efficiently under physiological to slightly basic conditions (pH 7.2-9), results in the formation of a stable amide bond. broadpharm.comnih.gov The presence of the short PEG spacer can help to increase the aqueous solubility of the labeled biomolecule. cd-bioparticles.net

The ability to attach fluorescent probes to proteins and peptides is fundamental to understanding their localization, trafficking, and interactions within biological systems. This compound serves as a valuable linker in this process. In a typical workflow, a fluorescent dye containing a primary amine can be reacted with the NHS ester of the linker. Following purification, the t-Boc protecting group is removed under mild acidic conditions, revealing a free amine on the linker-dye conjugate. This amine-functionalized fluorescent probe can then be conjugated to a second protein or molecule of interest. This stepwise approach prevents the undesirable polymerization or self-conjugation that can occur with homobifunctional crosslinkers. redalyc.org While N-hydroxysuccinimide (NHS) ester-mediated derivatization is a common method for labeling proteins with fluorescent dyes, it is important to note that the reaction is not always exclusively specific to primary amines. creative-biolabs.comnih.gov

A generalized reaction scheme for this two-step conjugation is as follows:

Reaction of the linker with an amine-containing fluorescent probe: t-Boc-N-Amido-PEG1-CH2CO2-NHS + H₂N-Fluorescent Probe → t-Boc-N-Amido-PEG1-CH2CO-NH-Fluorescent Probe + NHS

Deprotection of the t-Boc group: t-Boc-N-Amido-PEG1-CH2CO-NH-Fluorescent Probe + Acid → H₂N-PEG1-CH2CO-NH-Fluorescent Probe + Isobutylene + CO₂

Conjugation to a target biomolecule (e.g., via EDC/NHS chemistry with a carboxyl group on the target): H₂N-PEG1-CH2CO-NH-Fluorescent Probe + HOOC-Biomolecule → Biomolecule-CO-NH-PEG1-CH2CO-NH-Fluorescent Probe

This method allows for the creation of customized fluorescent probes with a flexible linker, enhancing their utility in various bio-imaging and detection assays.

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone of many life science applications due to the high-affinity interaction between biotin and streptavidin. This compound can be employed in sophisticated biotinylation strategies. Similar to fluorescent probe conjugation, the NHS ester end of the linker can be reacted with an amine-containing biotin derivative. The subsequent deprotection of the t-Boc group yields a reactive amine that can be conjugated to a target protein or peptide.

It is crucial to be aware of potential side reactions when using NHS esters for biotinylation. Research has shown that under certain conditions, NHS esters of biotin can acylate other functional groups on peptides, such as the hydroxyl groups of serine and tyrosine, and even the guanidinium (B1211019) group of arginine, in a sequence-dependent manner. Therefore, careful optimization of reaction conditions and thorough characterization of the biotinylated product, for instance by mass spectrometry, are essential to ensure the desired specificity.

A study on the direct detection of biotinylated proteins by mass spectrometry highlights a method where cells are incubated with NHS-biotin to label proteins with exposed lysines and N-termini. This approach, combined with enrichment of biotinylated peptides after enzymatic digestion, significantly improves the identification of the labeled proteins. This demonstrates the power of NHS-ester chemistry in proteomic studies.

| Parameter | Description | Source(s) |

| Reaction pH | Typically 7.2-8.5 for efficient reaction with primary amines. | broadpharm.com |

| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice. | broadpharm.comnih.gov |

| Quenching | Addition of an amine-containing buffer like Tris or glycine. | broadpharm.com |

| Potential Side Reactions | Acylation of serine, tyrosine, and arginine side chains. |

Heterobifunctional cross-linkers like this compound are invaluable for studying protein-protein interactions and elucidating the structure of protein complexes. The ability to perform the conjugation in a stepwise manner is a key advantage. redalyc.org

In a typical experiment, a "bait" protein can be reacted with the NHS ester of the linker. After removing the excess unreacted linker, the t-Boc group on the now-conjugated linker is removed to expose the primary amine. This amine can then be cross-linked to a "prey" protein that has been captured by the bait protein, for example, through the use of a carboxyl-reactive chemistry like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The identification of the cross-linked proteins, often by mass spectrometry, provides direct evidence of their interaction and proximity within a complex. The defined length of the PEG spacer in the linker can also provide distance constraints that are useful for structural modeling.

Covalent Functionalization of Oligonucleotides

The modification of oligonucleotides with various functional moieties is essential for their use as probes, diagnostics, and therapeutic agents. This compound is well-suited for the functionalization of oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' terminus. axispharm.combroadpharm.com

A standard protocol for such a conjugation involves dissolving the amine-modified oligonucleotide in a suitable buffer, commonly sodium borate (B1201080) at a pH of 8.5. The this compound is dissolved in an anhydrous organic solvent like DMSO and then added to the oligonucleotide solution. The reaction is typically allowed to proceed for a couple of hours at room temperature. Following the conjugation, the excess, unreacted linker and byproducts are removed, often through precipitation with ethanol (B145695) or by chromatographic methods.

The resulting conjugate has a t-Boc protected amine at the end of the PEG linker. This protecting group can then be removed under mild acidic conditions to yield a primary amine, which is then available for further conjugation to other molecules, such as peptides, dyes, or drugs. This stepwise approach provides a high degree of control over the final structure of the oligonucleotide conjugate.

| Step | Reagents and Conditions | Purpose | Source(s) |

| 1. Conjugation | Amine-modified oligonucleotide, this compound in DMSO, Sodium Borate buffer (pH 8.5), Room Temperature, 2 hours. | To attach the linker to the oligonucleotide. | |

| 2. Purification | Ethanol precipitation or HPLC. | To remove unreacted linker and byproducts. | |

| 3. Deprotection | Mild acidic conditions. | To expose the terminal amine for further conjugation. | axispharm.combroadpharm.com |

Engineered Surface Functionalization and Biomaterial Development

The modification of surfaces with biologically active molecules is a rapidly growing area of research with applications in biosensors, medical implants, and tissue engineering. The ability to control the presentation and density of biomolecules on a surface is critical for achieving the desired biological response. researchgate.net Heterobifunctional linkers like this compound play a pivotal role in this field. axispharm.com

A common strategy for functionalizing surfaces such as glass or gold involves first treating the surface to introduce primary amine groups. This can be achieved using aminosilanes like (3-aminopropyl)triethoxysilane (APTES) for glass surfaces. The NHS ester of this compound can then be reacted with these surface amines to covalently attach the linker to the surface. This creates a surface decorated with PEG chains terminating in a t-Boc protected amine.

The PEG layer serves to reduce non-specific protein adsorption, a phenomenon that can lead to high background signals in biosensors and undesirable inflammatory responses to medical implants. researchgate.net Following the attachment of the linker, the t-Boc group can be deprotected to expose the primary amine. These surface-bound amines can then be used to immobilize a wide variety of biomolecules, such as enzymes, antibodies, or peptides, using standard amine-reactive chemistries. This stepwise approach ensures that the biomolecules are presented in a controlled manner and that the anti-fouling properties of the PEG layer are maintained. This methodology is particularly valuable for the development of highly sensitive and specific biosensors and for creating biocompatible coatings for medical devices. redalyc.org

Immobilization of Biological Ligands onto Solid Supports

The covalent attachment of biological ligands, such as proteins and oligonucleotides, to solid supports is fundamental for the development of biosensors, affinity chromatography matrices, and various diagnostic assays. The this compound provides a robust method for such immobilization.

The process leverages the reactivity of the NHS ester group. broadpharm.com NHS esters are highly reactive towards primary amine groups (-NH2), which are abundantly available on the surface of proteins in the form of lysine residues and at the N-terminus. broadpharm.combohrium.com This reaction, typically carried out in a buffer with a pH between 7 and 9, results in the formation of a stable and irreversible amide bond, securely anchoring the biological ligand to the linker. broadpharm.com

A typical protocol for immobilizing proteins onto a surface like glass or silicon nitride involves a multi-step process. rsc.org First, the surface is functionalized with a molecule that can present a reactive group. For instance, a surface can be treated with a silane (B1218182) coupling agent that has a terminal carboxyl group. rsc.org This carboxyl group is then activated using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester on the surface. rsc.org Subsequently, the this compound can be introduced, where its NHS ester end reacts with a primary amine on a pre-functionalized surface, or alternatively, the linker is first attached to the protein in solution.

The presence of the short PEG1 spacer offers the additional benefit of increasing the hydrophilicity of the surface, which can help to reduce non-specific protein adsorption and maintain the biological activity of the immobilized ligand. broadpharm.comorganic-chemistry.org The Boc-protected amine on the other end of the linker remains dormant during this process. It can be deprotected later under mild acidic conditions to expose a free amine, allowing for further modification or the attachment of other molecules in a stepwise fashion. broadpharm.comorganic-chemistry.org

Table 1: Functional Groups and Their Roles in Immobilization

| Functional Group | Role in Immobilization | Reactivity |

|---|---|---|

| NHS Ester | Covalently attaches to primary amines on biological ligands or functionalized surfaces. | Reacts with -NH2 groups at pH 7-9 to form stable amide bonds. broadpharm.com |

| Boc-protected Amine | Remains inert during the initial immobilization step, providing a latent reactive site. | Stable to nucleophiles and basic conditions; removed with mild acid. broadpharm.comorganic-chemistry.org |

| PEG Spacer | Increases solubility and biocompatibility, reduces non-specific binding. broadpharm.comorganic-chemistry.org | Generally inert, provides a hydrophilic bridge. |

Creation of Reactive Polymer Architectures

The dual-functionality of this compound makes it a valuable building block for the synthesis of reactive polymer architectures. These are polymers that are designed to have specific reactive sites along their backbone or at their termini, which can be used for subsequent conjugation of drugs, targeting moieties, or other functional molecules.

The synthesis of such architectures can be approached in a couple of ways. One method involves using the NHS ester to graft the linker onto a pre-existing polymer that has amine-functional groups. Alternatively, for polymers synthesized via methods like cationic ring-opening polymerization (CROP), an initiator containing a protected amine can be used. nanosoftpolymers.combroadpharm.com

In a typical scenario, the NHS ester end of the this compound can be reacted with a polymer bearing primary amine side chains. This reaction grafts the linker onto the polymer backbone. The Boc-protected amine remains intact during this step. sigmaaldrich.com Once the grafting is complete, the Boc protecting group can be removed using an acid like trifluoroacetic acid, which exposes a primary amine. jenkemusa.com This deprotection step transforms the polymer into a reactive architecture, now decorated with primary amine groups tethered by a PEG spacer, ready for further functionalization. jenkemusa.com

Contributions to Proteolysis-Targeting Chimeras (PROTACs) Synthesis

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. creativepegworks.com These bifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. broadpharm.com The linker is not merely a spacer but a critical component that dictates the efficacy of the PROTAC.

Application as a Core Linker Component

The this compound and its derivatives are frequently employed as core linker components in the synthesis of PROTACs. biochempeg.comcreativepegworks.com The synthesis of a PROTAC is a stepwise process where the two different ligands are connected. The heterobifunctional nature of this linker is ideal for this purpose.

For instance, the NHS ester end can be used to react with an amine group on one of the ligands (either the target protein binder or the E3 ligase recruiter). After this initial conjugation, the Boc-protected amine on the other end is deprotected to reveal a free amine. This newly exposed amine can then be coupled to the second ligand, which typically has a carboxylic acid group that can be activated to form an amide bond. This sequential approach allows for the controlled and directed assembly of the final PROTAC molecule.

The inclusion of a PEG unit within the linker is a key design feature. broadpharm.com PEG linkers are known to enhance the solubility and cell permeability of the resulting PROTAC, which are often large molecules with poor physicochemical properties. broadpharm.com Improved solubility and permeability can directly translate to better bioavailability and therapeutic efficacy. broadpharm.com

Table 2: Research Findings on PEG Linkers in PROTACs

| Finding | Implication for PROTAC Design | Reference(s) |

|---|---|---|

| Linker Length is Critical | The distance and orientation between the two ligands are crucial for the formation of a stable ternary complex (Target-PROTAC-E3 Ligase) and subsequent protein degradation. PEG chains offer a straightforward way to vary linker length. | broadpharm.com |

| Linker Composition Affects Potency | The atomic composition (e.g., alkyl vs. PEG) can significantly impact the degradation activity. PEG linkers can improve solubility and permeability. | broadpharm.com |

| Heterobifunctional Nature is Key | Allows for the rapid and systematic assembly of PROTAC libraries for screening and optimization. | biochempeg.com |

Strategic Integration into Bifunctional Degraders

The strategic integration of linkers like this compound is a cornerstone of modern PROTAC design. The linker's role extends beyond simply connecting two ends of the molecule; it is a key determinant of the biological activity of the bifunctional degrader.

The process of designing an effective PROTAC often involves a "trial and error" approach where libraries of PROTACs with different linkers are synthesized and tested. Linkers with varying PEG lengths (e.g., PEG1, PEG2, PEG3, etc.) are used to find the optimal distance between the two ligands for a specific target protein and E3 ligase pair. creativepegworks.com A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while a linker that is too long might lead to an unstable or non-productive complex.

Analytical Techniques for the Characterization of Synthetic Products and Conjugates

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental in verifying the chemical structure of the t-Boc-N-amido-PEG1-CH2CO2-NHS ester linker and its subsequent conjugates. These methods provide detailed information about the molecular framework and confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the this compound. Both ¹H and ¹³C NMR provide critical data for confirming the presence and integrity of the tert-butoxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) linker.

In ¹H NMR spectroscopy, the Boc group typically exhibits a characteristic singlet peak in the upfield region of the spectrum. nih.govrsc.org The nine equivalent protons of the tert-butyl group resonate at a specific chemical shift, providing a clear diagnostic signal for the presence of the Boc protecting group. nih.gov The protons of the PEG moiety, specifically the methylene (B1212753) groups (-CH₂-CH₂-O-), produce distinct signals in the ¹H NMR spectrum. nih.gov The chemical shifts of these protons can be influenced by their proximity to other functional groups within the molecule. nih.govresearchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon and the quaternary carbon of the Boc group have characteristic chemical shifts. nih.govresearchgate.net The carbon atoms within the PEG chain also give rise to a strong, characteristic peak, confirming the presence of the PEG linker. researchgate.netscholaris.ca The combination of ¹H and ¹³C NMR allows for a comprehensive structural verification of the this compound. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Key Moieties

| Moiety | Typical ¹H Chemical Shift (ppm) | Description |

|---|---|---|

| Boc (tert-butyl) | ~1.4-1.5 | A sharp singlet representing the nine equivalent protons of the tert-butyl group. nih.gov |

| PEG (-CH₂-CH₂-O-) | ~3.5-3.8 | A complex multiplet or a series of overlapping peaks from the methylene protons of the PEG chain. nih.gov |

| NHS Ester (succinimide protons) | ~2.9 | A singlet for the four equivalent protons of the N-hydroxysuccinimide ring. |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and assessing the purity of the this compound and its conjugates. walshmedicalmedia.comnih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common MS techniques used for this purpose. walshmedicalmedia.com

ESI-MS is particularly well-suited for analyzing PEGylated molecules. enovatia.com It can accurately determine the molecular weight of the linker and can also be used to analyze the resulting bioconjugates. walshmedicalmedia.comenovatia.com The high resolution of modern mass spectrometers allows for the differentiation of species with small mass differences, which is crucial for assessing purity. enovatia.com

MALDI-time-of-flight (TOF) MS is another valuable tool, especially for the analysis of larger bioconjugates like PEGylated proteins. walshmedicalmedia.comresearchgate.netnih.gov It provides information on the average molecular weight of the conjugate and can reveal the degree of PEGylation, i.e., the number of PEG chains attached to the protein. walshmedicalmedia.comcanterbury.ac.nz This is essential for ensuring the homogeneity of the final product. researchgate.net The presence of unreacted protein or free PEG can also be detected, giving a comprehensive picture of the reaction mixture. researchgate.net

Table 2: Application of Mass Spectrometry Techniques

| Technique | Information Obtained | Relevance |

|---|---|---|

| ESI-MS | Precise molecular weight of the linker and conjugates, purity assessment. nih.govenovatia.com | Confirms the identity of the synthetic product and helps in the characterization of the final bioconjugate. enovatia.com |

| MALDI-TOF MS | Average molecular weight of conjugates, degree of PEGylation, detection of impurities. walshmedicalmedia.comnih.govcanterbury.ac.nz | Crucial for determining the success of the conjugation reaction and the homogeneity of the PEGylated product. researchgate.net |

Chromatographic Separations for Purity and Conjugation Assessment

Chromatographic techniques are vital for monitoring the progress of conjugation reactions and for purifying the resulting bioconjugates. They separate molecules based on their physicochemical properties, allowing for the assessment of purity and homogeneity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the conjugation reaction between this compound and a target molecule. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose. lcms.cznih.gov

By taking aliquots from the reaction mixture at different time points and analyzing them by RP-HPLC, one can track the consumption of the starting materials (the NHS ester and the target molecule) and the formation of the desired conjugate. nih.govthermofisher.com The different components of the reaction mixture will have distinct retention times on the RP-HPLC column, allowing for their separation and quantification. nih.gov This real-time monitoring enables the optimization of reaction conditions such as pH, temperature, and reactant molar ratios to maximize the yield of the desired product. nih.govthermofisher.com The use of detectors like UV-Vis or charged aerosol detection (CAD) can enhance the sensitivity and information content of the analysis. thermofisher.comchromatographyonline.com

Size Exclusion Chromatography (SEC) is a powerful technique for assessing the homogeneity of the final PEGylated conjugate. lcms.czchromatographyonline.com SEC separates molecules based on their hydrodynamic volume, which is directly related to their molecular size. chromatographyonline.comnih.gov

This technique is particularly useful for separating the desired conjugate from unreacted protein, free PEG linker, and any aggregates that may have formed during the reaction. lcms.cznih.gov The resulting chromatogram provides a size distribution profile of the sample, allowing for the quantification of the different species present. chromatographyonline.com A narrow, symmetrical peak for the conjugate indicates a high degree of homogeneity, which is a critical quality attribute for bioconjugates. chromatographyonline.comacs.org SEC is often used in conjunction with other detection methods, such as multi-angle light scattering (MALS), to obtain more detailed information about the molecular weight and size of the conjugates. biopharminternational.com

Quantitative Analysis of Conjugation Yield and Efficiency

A critical aspect of developing a robust bioconjugation process is the ability to accurately quantify the yield and efficiency of the reaction. This involves determining the amount of the desired conjugate formed relative to the starting materials.

Several methods can be employed to quantify the conjugation yield. One common approach is to use a calibrated HPLC method, as described in section 6.2.1. By creating a calibration curve with known concentrations of the conjugate, the amount of product in the reaction mixture can be accurately determined. psu.edu

Another approach involves the use of spectroscopic methods. For example, if the target molecule has a unique UV-Vis absorbance, the concentration of the unreacted molecule can be monitored over time. The difference between the initial and final concentrations can then be used to calculate the amount that has been conjugated.

The efficiency of the PEGylation process can also be assessed by determining the degree of substitution, which is the average number of PEG molecules attached to each target molecule. This can be determined using techniques like MALDI-TOF MS, as mentioned in section 6.1.2, or through other analytical methods that can distinguish between different PEGylated species. walshmedicalmedia.com The hydrolysis of the NHS ester is a competing reaction that can reduce conjugation efficiency, and methods to quantify the hydrolysis product, N-hydroxysuccinimide (NHS), can provide valuable insights. psu.edursc.org

Spectrophotometric Measurement of NHS Byproduct Release

A common and straightforward method for assessing the reactivity of N-hydroxysuccinimide (NHS) esters is through the spectrophotometric measurement of the NHS byproduct released during hydrolysis or conjugation. thermofisher.com This technique is based on the principle that the NHS leaving group absorbs strongly in the UV range, typically between 260-280 nm, upon its release. thermofisher.com

The procedure generally involves dissolving a small, weighed amount of the NHS ester reagent in a suitable buffer. gbiosciences.com An initial absorbance reading is taken at the maximum absorbance wavelength of NHS (λmax ≈ 260 nm). thermofisher.com Subsequently, the ester is intentionally and completely hydrolyzed by adding a strong base, such as sodium hydroxide (B78521) (NaOH). thermofisher.com It is important to use a moderate concentration of NaOH (e.g., 0.5-1.0 N), as highly concentrated base can degrade the NHS leaving group, leading to inaccurate measurements. thermofisher.com A second absorbance reading is taken promptly after hydrolysis. thermofisher.com

An increase in absorbance after base hydrolysis indicates that the NHS ester was active and has now released the NHS byproduct. thermofisher.comgbiosciences.com Conversely, if there is no significant change in absorbance, it suggests that the NHS ester was already hydrolyzed and is therefore inactive for conjugation. thermofisher.comgbiosciences.com This method provides a quick and effective way to determine the quality and reactivity of the this compound before its use in conjugation reactions.

It is important to note that substances that also absorb UV light, such as aromatic amino acids, can interfere with this assay. rsc.org Therefore, alternative methods, such as those based on 2,4,6-trinitrobenzenesulfonic acid (TNBS) derivatization of residual amines, have also been developed. nih.gov

Table 1: Key Parameters for Spectrophotometric Measurement of NHS Release

| Parameter | Value/Description | Source(s) |

| Analyte | N-hydroxysuccinimide (NHS) | thermofisher.com |

| Wavelength of Maximum Absorbance (λmax) | ~260 nm | thermofisher.comrsc.org |

| Molar Extinction Coefficient (ε) of NHS in NH4OH | 9700 M⁻¹cm⁻¹ | thermofisher.com |

| Hydrolysis Agent | 0.5-1.0 N NaOH | thermofisher.com |

| Interpretation | An increase in absorbance at ~260 nm after base treatment indicates active NHS ester. | thermofisher.comgbiosciences.com |

Determination of Labeling Stoichiometry

Determining the degree of labeling (DOL), which is the average number of linker molecules conjugated to a target molecule (e.g., a protein), is essential for characterizing the final bioconjugate. abberior.rocks The DOL can be determined using spectrophotometric methods, provided that the linker or an attached dye has a distinct absorbance spectrum from the target molecule. gbiosciences.comaatbio.com

The general procedure for determining the DOL of a protein conjugate involves the following steps:

Removal of Excess Reagent: It is crucial to remove any unbound this compound or its hydrolyzed byproduct from the labeled protein. This is typically achieved through methods like dialysis or gel filtration. gbiosciences.com

Absorbance Measurements: The absorbance of the purified conjugate solution is measured at two wavelengths:

At 280 nm, to determine the protein concentration.

At the maximum absorbance wavelength (λmax) of the label (if the PEG linker itself does not have a suitable chromophore, a fluorescent dye is often incorporated). gbiosciences.comaatbio.com

Calculation of Protein Concentration: The protein concentration is calculated using the Beer-Lambert law, correcting for any absorbance contribution from the label at 280 nm. gbiosciences.comaatbio.com The formula used is:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

A₂₈₀: Absorbance of the conjugate at 280 nm.

Aₘₐₓ: Absorbance of the conjugate at the label's λmax.

CF: Correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label).

ε_protein: Molar extinction coefficient of the protein at 280 nm. gbiosciences.com

Calculation of the Degree of Labeling (DOL): The DOL is then calculated as the molar ratio of the label to the protein. gbiosciences.comaatbio.com The formula is:

DOL = Aₘₐₓ / (ε_label × Protein Concentration)

ε_label: Molar extinction coefficient of the label at its λmax. abberior.rocks

The ideal DOL can vary depending on the specific application and the molecules involved. aatbio.com For instance, in the context of antibody-dye conjugates, a DOL between 2 and 10 is often targeted. aatbio.com

Table 2: General Steps and Parameters for Determining Degree of Labeling (DOL)

| Step | Description | Key Parameters | Source(s) |

| 1. Purification | Removal of non-conjugated labeling reagent. | Dialysis, Gel Filtration | gbiosciences.com |

| 2. Spectrophotometry | Measurement of absorbance at two key wavelengths. | A₂₈₀ (for protein), Aₘₐₓ (for label) | gbiosciences.comaatbio.com |

| 3. Calculation | Determination of protein concentration and the molar ratio of label to protein. | Molar extinction coefficients (ε) of protein and label, Correction Factor (CF) | abberior.rocksgbiosciences.comaatbio.com |

Q & A

Q. How can AI-driven automation improve the scalability of this compound applications in high-throughput screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.